4-Acetyl-2-methoxyphenyl diphenylcarbamate

Lipophilicity Membrane permeability Drug-likeness

4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5) is a synthetic O-aryl N,N-diphenylcarbamate derivative with molecular formula C22H19NO4 and molecular weight 361.4 g/mol. It is the diphenylcarbamate ester of apocynin (acetovanillone, 4′-hydroxy-3′-methoxyacetophenone), a naturally occurring phenolic ketone and well-characterized NADPH oxidase inhibitor (IC50 10 μM).

Molecular Formula C22H19NO4
Molecular Weight 361.397
CAS No. 501104-78-5
Cat. No. B3004729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2-methoxyphenyl diphenylcarbamate
CAS501104-78-5
Molecular FormulaC22H19NO4
Molecular Weight361.397
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)OC
InChIInChI=1S/C22H19NO4/c1-16(24)17-13-14-20(21(15-17)26-2)27-22(25)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15H,1-2H3
InChIKeyXIEQUKHPZOMAMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5): Compound Class and Physicochemical Baseline for Procurement Evaluation


4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5) is a synthetic O-aryl N,N-diphenylcarbamate derivative with molecular formula C22H19NO4 and molecular weight 361.4 g/mol [1]. It is the diphenylcarbamate ester of apocynin (acetovanillone, 4′-hydroxy-3′-methoxyacetophenone), a naturally occurring phenolic ketone and well-characterized NADPH oxidase inhibitor (IC50 10 μM) [2]. The compound belongs to the broader diphenylcarbamate class, which has yielded pharmacologically active members including the IP receptor agonist FK-788 (IC50 18 nM, Ki 20 nM) [3] and cholinesterase inhibitors with IC50 values ranging from 1.60 to 311.0 μM [4]. This compound is currently offered as a screening compound for non-human research use only and has not been the subject of dedicated primary pharmacological studies [1].

Why Apocynin or Other Diphenylcarbamate Analogs Cannot Simply Substitute for 4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5)


Substituting apocynin (the parent phenol) or the closely related 4-acetyl-2-methoxyphenyl methyl(phenyl)carbamate (CAS 501104-79-6) for 4-acetyl-2-methoxyphenyl diphenylcarbamate will yield fundamentally different physicochemical and pharmacological profiles. The target compound replaces apocynin's free phenolic -OH group with an N,N-diphenylcarbamate ester, resulting in a 9-fold increase in computed lipophilicity (XLogP3 4.5 vs. 0.5), elimination of the sole hydrogen bond donor, and a 2.2-fold increase in molecular weight (361.4 vs. 166.17 g/mol) [1]. These differences directly impact membrane permeability, metabolic stability, and protein binding. Additionally, apocynin's catechol-like phenolic moiety is subject to autoxidation and can exhibit pro-oxidant behavior under certain conditions—a liability absent in the fully esterified diphenylcarbamate derivative [2]. The methyl(phenyl)carbamate analog (CAS 501104-79-6, MW 299.32) presents a middle ground but lacks the dual aromatic N-substitution pattern that has been associated with enhanced potency in diphenylcarbamate SAR studies, where the N,N-diphenyl motif contributed to non-covalent interactions at peripheral anionic sites of target enzymes [3].

Quantitative Differentiation Evidence for 4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5) Versus Closest Analogs and In-Class Alternatives


Lipophilicity Differential: 9-Fold Higher XLogP3 Versus Parent Phenol Apocynin

4-Acetyl-2-methoxyphenyl diphenylcarbamate exhibits a computed XLogP3 of 4.5, compared to 0.5 for apocynin (acetovanillone, CAS 498-02-2), its parent phenolic compound [1]. This 9-fold increase in predicted octanol-water partition coefficient indicates substantially enhanced lipophilicity attributable to the N,N-diphenylcarbamate ester moiety replacing the free phenolic -OH. For reference, the closely related 4-acetyl-2-methoxyphenyl methyl(phenyl)carbamate (CAS 501104-79-6) is expected to have an intermediate XLogP3, though the exact PubChem-computed value is not confirmed .

Lipophilicity Membrane permeability Drug-likeness

Hydrogen Bond Donor Elimination: Zero HBD Versus Apocynin's Single Phenolic Donor

The target compound has zero hydrogen bond donors (HBD = 0), whereas apocynin possesses one HBD from its phenolic -OH group [1]. This difference arises because the diphenylcarbamate ester completely masks the phenolic hydroxyl. The absence of HBD is a key parameter in drug-likeness rules; Lipinski's Rule of Five permits no more than 5 HBD for oral bioavailability, but reducing HBD count generally correlates with improved membrane permeation [2]. The methyl(phenyl)carbamate analog (CAS 501104-79-6) also has zero HBD but carries only one N-phenyl substituent, giving it lower molecular bulk and potentially different binding characteristics .

Hydrogen bonding Oral bioavailability Prodrug design

Class-Level Cholinesterase Inhibition: N,N-Diphenylcarbamate Motif Associated with Sub-Micromolar BChE Activity

In a systematic evaluation of 20 salicylanilide N,N-disubstituted (thio)carbamates, the N,N-diphenylcarbamate-bearing compound 2-(phenylcarbamoyl)phenyl diphenylcarbamate produced the lowest IC50 for butyrylcholinesterase (BChE) at 1.60 μM, outperforming the established drugs rivastigmine and galantamine [1]. Molecular docking indicated that N,N-diphenyl substituted carbamates engage peripheral anionic sites of cholinesterases through extensive aromatic interactions that are attenuated in N-methyl-N-phenyl or smaller N-substituted analogs [1]. While 4-acetyl-2-methoxyphenyl diphenylcarbamate has not been directly tested in this assay, it shares the N,N-diphenylcarbamate pharmacophore and presents the 4-acetyl-2-methoxyphenyl O-aryl group. In contrast, the methyl(phenyl)carbamate analog (CAS 501104-79-6), bearing only one N-phenyl group, would be expected to lose some of these aromatic interactions based on the reported SAR trends [1].

Cholinesterase inhibition Butyrylcholinesterase SAR

High Lipophilicity and TPSA Profile Suggest Superior Blood-Brain Barrier Penetration Potential Versus Apocynin

The target compound's computed topological polar surface area (TPSA = 55.8 Ų) and XLogP3 (4.5) place it within favorable bounds for CNS penetration by common predictive criteria: TPSA < 60-70 Ų and logP between 2-5 are associated with higher probability of blood-brain barrier (BBB) penetration [1]. Apocynin (TPSA = 46.5 Ų, XLogP3 = 0.5) falls below the optimal logP range, potentially limiting its passive BBB penetration despite a smaller polar surface area [2]. The 4.0 log unit increase in XLogP3 of the target compound relative to apocynin shifts its predicted biodistribution toward higher CNS exposure. No experimental BBB data exist for either compound, so this represents a computational prediction based on well-established physicochemical determinants of CNS drug delivery [1].

Blood-brain barrier CNS penetration Physicochemical profiling

Phenolic Prodrug Strategy: Carbamate Esterification Eliminates Redox-Active Catechol Liability of Apocynin

Apocynin contains a methoxy-substituted catechol (4-hydroxy-3-methoxy) moiety that can undergo autoxidation and myeloperoxidase-catalyzed conversion to diapocynin, exhibiting context-dependent pro-oxidant behavior that complicates its use as a selective NADPH oxidase inhibitor [1]. Studies have demonstrated that apocynin can increase rather than decrease reactive oxygen species (ROS) formation in endothelial cells, a liability attributed to its free phenolic -OH undergoing redox cycling [1]. By esterifying this phenol as an N,N-diphenylcarbamate, the target compound eliminates this redox-active functionality entirely. Phenyl carbamate esters of phenolic drugs have been established as a prodrug strategy to protect phenols against first-pass metabolism, with hydrolysis rates dependent on the phenol pKa and plasma esterases [2]. The target compound thus offers a redox-inert alternative to apocynin for applications where the phenolic pro-oxidant liability is a confounding factor.

Prodrug Metabolic stability Redox chemistry

Molecular Bulk and Rotatable Bond Count: Pharmacokinetic Implications Versus Smaller Carbamate Analogs

The target compound (MW 361.4 g/mol, 6 rotatable bonds, 27 heavy atoms) is substantially larger than apocynin (MW 166.17, 2 rotatable bonds, 12 heavy atoms) and moderately larger than the methyl(phenyl)carbamate analog (MW 299.32 g/mol) [1]. While the increased molecular weight and rotatable bond count contribute to a higher computed complexity score (479 vs. 167 for apocynin), they also introduce potential pharmacokinetic trade-offs: molecular weight exceeding 350 Da begins to challenge passive permeability despite high lipophilicity, and each additional rotatable bond can penalize oral bioavailability [2]. No experimental oral bioavailability or permeability data exist for the target compound. The methyl(phenyl)carbamate analog (CAS 501104-79-6) at MW 299.32 may offer a compromise with lower molecular bulk while retaining the carbamate ester functionality, though it lacks the second N-phenyl substituent that defines the diphenylcarbamate pharmacophore .

Molecular weight Rotatable bonds Oral bioavailability

Optimal Research and Industrial Application Scenarios for 4-Acetyl-2-methoxyphenyl diphenylcarbamate (CAS 501104-78-5) Based on Quantitative Differentiation


CNS-Permeable Screening Library Component for Neuroinflammation Target Panels

Given its XLogP3 of 4.5 and TPSA of 55.8 Ų—both within favorable ranges for BBB penetration—this compound is best deployed in CNS-oriented screening libraries where apocynin (XLogP3 0.5) would be expected to show poor brain exposure [1]. The zero HBD count and high lipophilicity predict substantially enhanced passive CNS penetration compared to the parent phenol, making it a rational selection for neuroinflammation target panels involving microglial NADPH oxidase, cholinesterases, or prostanoid receptors that require intracellular or CNS target engagement [1][2].

Redox-Silent Negative Control or Comparator for Apocynin-Based NADPH Oxidase Studies

Apocynin's documented pro-oxidant activity in endothelial cells—mediated by its free phenolic -OH undergoing MPO-catalyzed oxidation—creates experimental confounding in NADPH oxidase studies [3]. The target compound, in which the phenol is fully esterified as an N,N-diphenylcarbamate, eliminates this redox-active functionality. Researchers conducting NADPH oxidase inhibition assays should consider co-screening this compound alongside apocynin to discriminate between phenolic redox effects and pathway-specific pharmacological activity, particularly in endothelial or vascular smooth muscle cell models [3].

Cholinesterase Inhibitor Screening Cascade Leveraging the N,N-Diphenylcarbamate Pharmacophore

The N,N-diphenylcarbamate motif has been validated in SAR studies as a key determinant of BChE inhibitory potency, with 2-(phenylcarbamoyl)phenyl diphenylcarbamate achieving an IC50 of 1.60 μM against BChE—superior to both rivastigmine and galantamine [2]. 4-Acetyl-2-methoxyphenyl diphenylcarbamate, bearing this same pharmacophore with a distinct O-aryl substitution, represents a structurally novel entry point for expanding SAR around the diphenylcarbamate-cholinesterase series. Parallel testing against the methyl(phenyl)carbamate analog (CAS 501104-79-6) would directly test the contribution of the second N-phenyl group to BChE potency and selectivity [2].

Carbamate Prodrug Feasibility Studies for Phenolic Lead Compounds

The compound serves as a model substrate for evaluating N,N-diphenylcarbamate esters as a phenol protection strategy. Carbamate ester prodrugs of phenols have been shown to reduce first-pass metabolism, with hydrolysis rates governed by plasma esterases and the phenol leaving group pKa [4]. As a fully characterized diphenylcarbamate ester of a known phenolic pharmacophore (apocynin), this compound can be used in stability studies in plasma, liver microsomes, and physiological buffers to quantify carbamate hydrolysis kinetics and assess the suitability of the diphenylcarbamate promoiety for other phenolic lead series [4].

Quote Request

Request a Quote for 4-Acetyl-2-methoxyphenyl diphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.